molecular formula C14H16ClN3O2 B11062405 2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide

2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B11062405
M. Wt: 293.75 g/mol
InChI Key: DZGRSLIAXLQDMV-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide typically involves the following steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2-chlorophenoxyacetyl chloride: The 2-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation: The 2-chlorophenoxyacetyl chloride is reacted with 1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of 2-chlorophenoxyacetic acid and 1-(propan-2-yl)-1H-pyrazol-4-amine.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group and the pyrazolyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
  • 2-(2-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one
  • 1-(2-chlorophenoxy)-2-propanol

Uniqueness

2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide is unique due to the presence of both the chlorophenoxy and pyrazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1-propan-2-ylpyrazol-4-yl)acetamide

InChI

InChI=1S/C14H16ClN3O2/c1-10(2)18-8-11(7-16-18)17-14(19)9-20-13-6-4-3-5-12(13)15/h3-8,10H,9H2,1-2H3,(H,17,19)

InChI Key

DZGRSLIAXLQDMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)COC2=CC=CC=C2Cl

solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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